molecular formula C14H15N3O3S B2791383 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-42-9

1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2791383
CAS No.: 851808-42-9
M. Wt: 305.35
InChI Key: NJKLXGHGQGBFMS-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35 g/mol. This compound is characterized by the presence of a cyclopropyl group, a nitrophenyl group, and a dihydroimidazolyl group, making it a complex and intriguing molecule for various scientific studies.

Preparation Methods

The synthesis of 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, including the formation of the cyclopropyl group and the attachment of the nitrophenyl and dihydroimidazolyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and dihydroimidazolyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of various industrial chemicals and materials, showcasing its versatility and importance in different sectors.

Comparison with Similar Compounds

1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone: This compound shares a similar cyclopropyl and nitrophenyl structure but differs in the presence of a chloro group instead of the dihydroimidazolyl group.

    Cyclopropyl (3-nitrophenyl)methanone: This compound is structurally similar but lacks the dihydroimidazolyl group, making it less complex.

The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13(11-4-5-11)16-7-6-15-14(16)21-9-10-2-1-3-12(8-10)17(19)20/h1-3,8,11H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKLXGHGQGBFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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